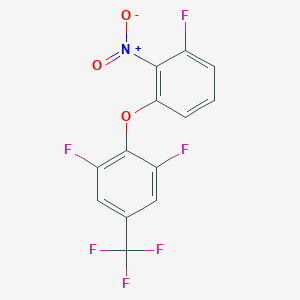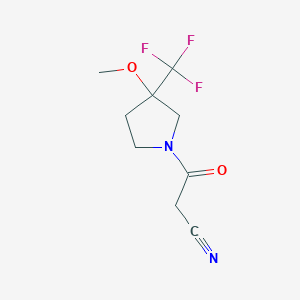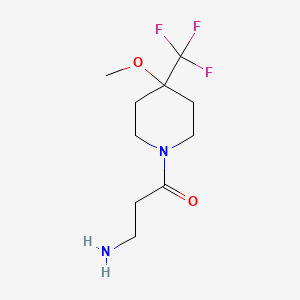
3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring substituted with a methoxy and trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxy-4-(trifluoromethyl)piperidine with a suitable aminopropanone derivative under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one include:
- 3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)butan-1-one
- 3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)pentan-1-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the methoxy and trifluoromethyl groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H17F3N2O2 |
|---|---|
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
3-amino-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C10H17F3N2O2/c1-17-9(10(11,12)13)3-6-15(7-4-9)8(16)2-5-14/h2-7,14H2,1H3 |
Clave InChI |
YIXRKPJAFLEDJV-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCN(CC1)C(=O)CCN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


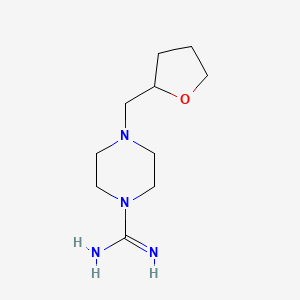
![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)
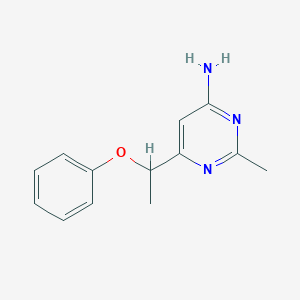
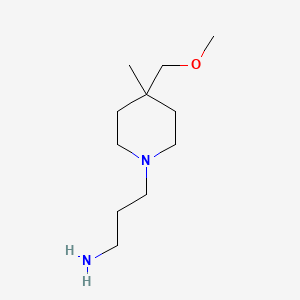
![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
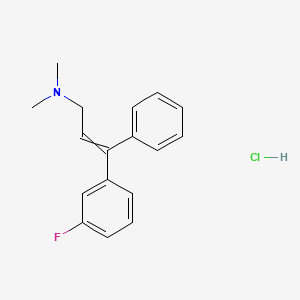
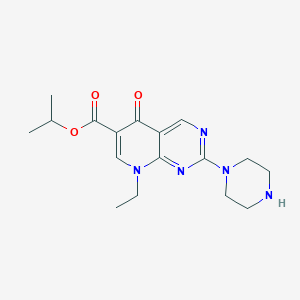
![N-[(Benzyloxy)carbonyl]phenylalanyltyrosine](/img/structure/B13427477.png)
![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)
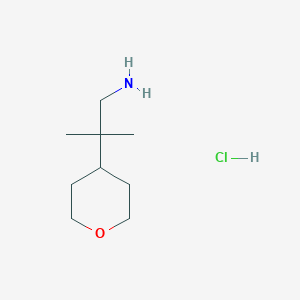
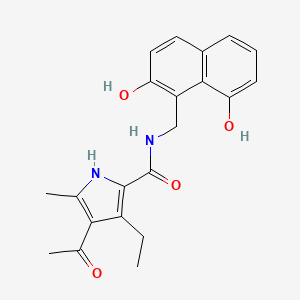
![tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)
